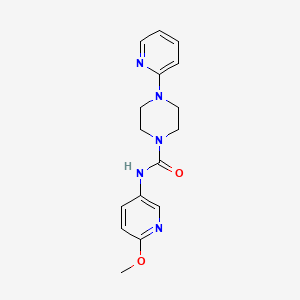
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as AG-879, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The overexpression of EGFR is commonly observed in various types of cancer, including lung, breast, and head and neck cancers. Therefore, EGFR has become an attractive target for cancer therapy.
Wirkmechanismus
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the activation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation and survival in cancer cells that depend on EGFR signaling for their growth.
Biochemical and physiological effects:
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have several biochemical and physiological effects on cancer cells. These include the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and sensitization to chemotherapy and radiation therapy. Moreover, N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is its selectivity for EGFR tyrosine kinase, which minimizes off-target effects. Moreover, N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have minimal toxicity to normal cells, which makes it a safer option for cancer therapy. However, one of the limitations of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide. Another area of interest is the investigation of the combination of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide with other targeted therapies or immunotherapies for the treatment of cancer. Moreover, the identification of biomarkers that can predict the response to N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can help in the selection of patients who are most likely to benefit from this treatment. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can enhance its therapeutic potential.
Synthesemethoden
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the preparation of 3-ethynylphenylboronic acid, which is then reacted with 3,4-dihydroisochromene-3-carboxylic acid to yield the intermediate product. The final step involves the coupling of the intermediate product with an amine derivative to form N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been extensively studied for its potential application in cancer therapy. Several studies have demonstrated that N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can inhibit the growth and proliferation of cancer cells that overexpress EGFR. Moreover, N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance the efficacy of these treatments.
Eigenschaften
IUPAC Name |
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-2-12-6-5-8-14(10-12)19-17(20)16-11-13-7-3-4-9-15(13)18(21)22-16/h1,3-10,16H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYZDDSOENQIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7546452.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B7546457.png)
![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7546469.png)

![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)
![2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)

